molecular formula C19H22F3N9 B12264285 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12264285
M. Wt: 433.4 g/mol
InChI Key: QALAYTIBCDUMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological activities, including neuroprotective and anti-neuroinflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-neuroinflammatory effects.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. This is achieved through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine lies in its hybrid structure, combining multiple pharmacophores into a single molecule. This allows it to exhibit a broad range of biological activities and makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C19H22F3N9

Molecular Weight

433.4 g/mol

IUPAC Name

6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H22F3N9/c1-13-12-16(24-18(23-13)30-6-2-3-7-30)29-10-8-28(9-11-29)15-5-4-14-25-26-17(19(20,21)22)31(14)27-15/h4-5,12H,2-3,6-11H2,1H3

InChI Key

QALAYTIBCDUMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Origin of Product

United States

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